molecular formula C11H15NO B14659457 2-(Benzylamino)but-3-en-1-ol CAS No. 50838-63-6

2-(Benzylamino)but-3-en-1-ol

Cat. No.: B14659457
CAS No.: 50838-63-6
M. Wt: 177.24 g/mol
InChI Key: KWCKHIUONGXJCM-UHFFFAOYSA-N
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Description

2-(Benzylamino)but-3-en-1-ol is an organic compound with the molecular formula C11H15NO It is a derivative of butenol, where a benzylamino group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of but-3-en-1-ol with benzylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process may also involve purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)but-3-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(benzylamino)but-3-en-1-one.

    Reduction: Formation of 2-(benzylamino)butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylamino)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)but-3-en-1-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)butan-1-ol: Similar structure but lacks the double bond.

    2-(Phenylamino)but-3-en-1-ol: Similar structure but with a phenyl group instead of a benzyl group.

    2-(Benzylamino)but-3-en-2-ol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness

2-(Benzylamino)but-3-en-1-ol is unique due to the presence of both a benzylamino group and a double bond in its structure. This combination allows for a diverse range of chemical reactions and potential applications. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

50838-63-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(benzylamino)but-3-en-1-ol

InChI

InChI=1S/C11H15NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h2-7,11-13H,1,8-9H2

InChI Key

KWCKHIUONGXJCM-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)NCC1=CC=CC=C1

Origin of Product

United States

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